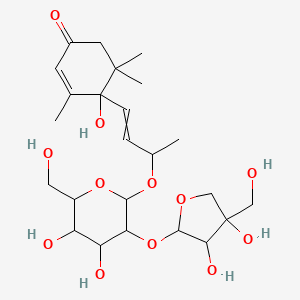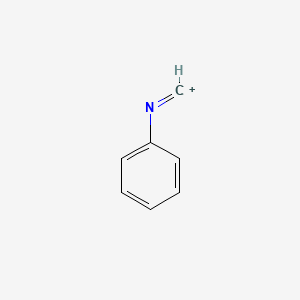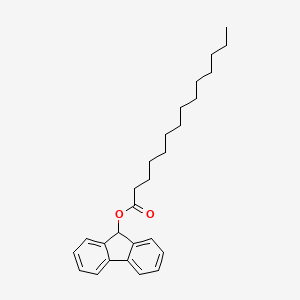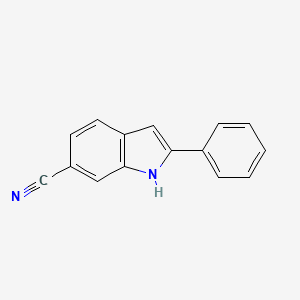
Praseodymium(III) oxalate decahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(III) oxalate decahydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula Pr₂(C₂O₄)₃·10H₂O. It forms light green crystals that are insoluble in water and is known for its application in various scientific and industrial fields .
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) oxalate decahydrate can be synthesized by reacting soluble praseodymium salts, such as praseodymium nitrate or praseodymium chloride, with oxalic acid. The reaction typically occurs in an aqueous solution, leading to the precipitation of praseodymium(III) oxalate, which can then be crystallized to form the decahydrate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the controlled addition of oxalic acid to a solution containing praseodymium salts, followed by filtration, washing, and drying to obtain the pure crystalline product .
化学反応の分析
Types of Reactions: Praseodymium(III) oxalate decahydrate undergoes various chemical reactions, including thermal decomposition, oxidation, and complexation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes stepwise, eventually forming praseodymium oxide (Pr₆O₁₁) at high temperatures.
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state praseodymium compounds.
Complexation: Praseodymium(III) oxalate can form complexes with various ligands, which can alter its chemical properties and reactivity.
Major Products:
Praseodymium Oxide (Pr₆O₁₁): Formed through thermal decomposition.
Complexes: Various praseodymium-ligand complexes depending on the reagents used.
科学的研究の応用
Praseodymium(III) oxalate decahydrate has several applications in scientific research and industry:
作用機序
The mechanism by which praseodymium(III) oxalate decahydrate exerts its effects is primarily through its decomposition and complexation reactions. The molecular targets and pathways involved include:
Thermal Decomposition: Leads to the formation of praseodymium oxide, which has various catalytic and electronic applications.
Complexation: Alters the chemical properties of praseodymium, enabling its use in different chemical processes and applications.
類似化合物との比較
- Neodymium(III) oxalate decahydrate
- Samarium(III) oxalate decahydrate
- Europium(III) oxalate decahydrate
Comparison: Praseodymium(III) oxalate decahydrate is unique due to its specific thermal decomposition properties and the intense yellow color it imparts to glasses and enamels. While similar compounds like neodymium(III) oxalate decahydrate and samarium(III) oxalate decahydrate share some chemical properties, this compound stands out in its applications in coloring and as a precursor for praseodymium oxide .
特性
分子式 |
C6H20O22Pr2 |
|---|---|
分子量 |
726.03 g/mol |
IUPAC名 |
oxalate;praseodymium(3+);decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Pr/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 |
InChIキー |
QNERAENZGXCCKU-UHFFFAOYSA-H |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


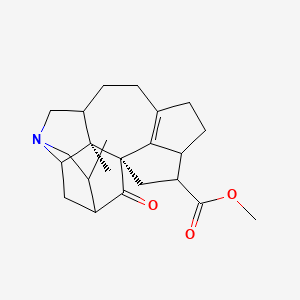
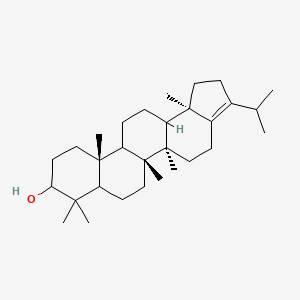

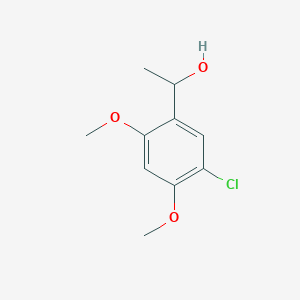


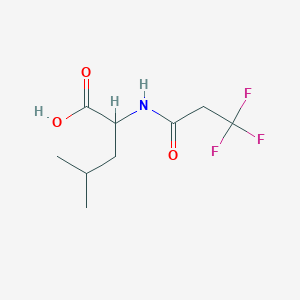
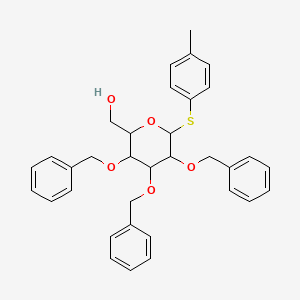
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
